Topiramate-13C6-1

Beschreibung

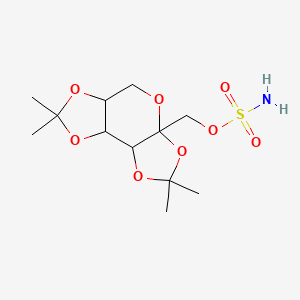

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1217455-55-4 |

|---|---|

Molekularformel |

C12H21NO8S |

Molekulargewicht |

345.32 g/mol |

IUPAC-Name |

[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl](113C)methyl sulfamate |

InChI |

InChI=1S/C12H21NO8S/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12/h7-9H,5-6H2,1-4H3,(H2,13,14,15)/t7-,8-,9+,12+/m1/s1/i5+1,6+1,7+1,8+1,9+1,12+1 |

InChI-Schlüssel |

KJADKKWYZYXHBB-OYKWVVKKSA-N |

Isomerische SMILES |

CC1(O[13C@@H]2[13CH2]O[13C@@]3([13C@H]([13C@@H]2O1)OC(O3)(C)C)[13CH2]OS(=O)(=O)N)C |

Kanonische SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

Reinheit |

95% by HPLC; 98% atom 13C |

Verwandte CAS-Nummern |

97240-79-4 (unlabelled) |

Tag |

Topiramate |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Topiramate-13C6-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Topiramate-13C6-1, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the antiepileptic drug, topiramate. This document details the synthetic pathway, experimental protocols, and methods for assessing isotopic enrichment.

Introduction

Topiramate, marketed under the brand name Topamax among others, is a widely prescribed anticonvulsant medication used in the treatment of epilepsy and the prevention of migraines. To accurately quantify topiramate concentrations in biological matrices during drug development and clinical trials, a stable isotope-labeled internal standard is essential. This compound, in which six carbon atoms of the fructose backbone are replaced with the heavy isotope ¹³C, serves this purpose, enabling precise quantification by mass spectrometry. This guide outlines the chemical synthesis and the analytical methods used to verify the isotopic purity of this important research compound.

Synthesis of this compound

The synthesis of this compound involves a two-step process starting from commercially available ¹³C₆-labeled D-fructose. The first step is the protection of the hydroxyl groups of the fructose molecule, followed by the sulfamoylation of the remaining primary alcohol.

Synthetic Pathway

The logical synthetic pathway for this compound is as follows:

-

Protection of ¹³C₆-D-fructose: Commercially available D-Fructose-(U-¹³C₆) is reacted with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst to form 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-¹³C₆. This diacetonide protection strategy isolates the primary hydroxyl group at the C-1 position for the subsequent reaction.

-

Sulfamoylation: The protected ¹³C₆-fructose derivative is then reacted with a sulfamoylating agent, such as sulfamoyl chloride or a catalytically activated aryl sulfamate, to introduce the sulfamate moiety at the C-1 position, yielding this compound.

Diagram of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

2.2.1. Synthesis of 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-¹³C₆

This protocol is adapted from established methods for the diacetonide protection of fructose[1].

-

Materials:

-

Procedure:

-

Suspend D-Fructose-(U-¹³C₆) in anhydrous acetone and 2,2-dimethoxypropane in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension.

-

Stir the reaction mixture at 0-5 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Remove the acetone by rotary evaporation.

-

Extract the aqueous residue with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and hexane to obtain 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-¹³C₆ as a white crystalline solid.

-

2.2.2. Synthesis of this compound (Sulfamoylation)

This protocol is based on general methods for the sulfamoylation of alcohols[5][6][7][8].

-

Materials:

-

2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-¹³C₆

-

Sulfamoyl chloride (or an activated aryl sulfamate like pentachlorophenyl sulfamate)

-

Anhydrous non-protic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

A suitable base (e.g., Triethylamine, N-methylimidazole)

-

Anhydrous Sodium Sulfate

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose-¹³C₆ in an anhydrous non-protic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice-salt bath.

-

Add the base (e.g., triethylamine) to the solution.

-

Slowly add a solution of the sulfamoylating agent (e.g., sulfamoyl chloride) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at a low temperature, gradually warming to room temperature, while monitoring its progress by TLC.

-

Once the reaction is complete, quench it by adding water or a saturated ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield this compound.

-

Isotopic Purity Analysis

The isotopic purity of the synthesized this compound is a critical parameter and is typically determined by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

| Parameter | Method | Specification |

| Chemical Purity | HPLC | ≥ 98% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C |

| ¹³C Incorporation | NMR Spectroscopy | Consistent with ¹³C₆ labeling |

Experimental Protocols for Isotopic Purity

3.2.1. Mass Spectrometry for Isotopic Enrichment

-

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system (LC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water).

-

LC-MS Analysis:

-

Inject the sample into the LC-MS system.

-

Use a suitable chromatographic column and mobile phase to achieve good separation and peak shape for topiramate.

-

Acquire the mass spectrum of the eluting peak corresponding to this compound.

-

-

Data Analysis:

-

Determine the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the expected [M+H]⁺ ion will be approximately 346.1, which is 6 Da higher than the unlabeled topiramate ([M+H]⁺ ≈ 340.1).

-

Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, etc., peaks will indicate the level of isotopic enrichment.

-

Calculate the atom percent ¹³C enrichment by comparing the measured isotopic distribution with the theoretical distribution for a molecule containing six ¹³C atoms.

-

Workflow for Isotopic Purity Analysis by Mass Spectrometry

Caption: Workflow for determining isotopic purity by LC-MS.

3.2.2. NMR Spectroscopy for Confirmation of ¹³C Incorporation

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a ¹³C probe.

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

-

NMR Analysis:

-

Acquire a ¹H NMR spectrum to confirm the overall structure.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

-

Data Analysis:

-

In the ¹³C NMR spectrum, the signals corresponding to the six carbon atoms of the fructose backbone should be significantly enhanced in intensity compared to the signals of the isopropylidene methyl carbons and any solvent peaks.

-

The chemical shifts of the ¹³C-labeled carbons should be consistent with the structure of topiramate.

-

The presence of ¹³C-¹³C coupling patterns can further confirm the contiguous labeling of the fructose core.

-

Conclusion

The synthesis of this compound is a critical process for providing an essential tool for the bioanalysis of topiramate. The outlined synthetic route, starting from commercially available ¹³C₆-labeled D-fructose, offers a reliable method for its preparation. The subsequent analysis of its isotopic purity by high-resolution mass spectrometry and NMR spectroscopy is paramount to ensure its suitability as an internal standard. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the synthesis and quality control of this important labeled compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. D-Fructose (U-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-1553-0.25 [isotope.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates [organic-chemistry.org]

- 6. Catalytic Sulfamoylation of Alcohols with Activated Aryl Sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A selective sulfamoylation agent - GalChimia [galchimia.com]

- 8. researchgate.net [researchgate.net]

Characterization of Topiramate-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of Topiramate-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the antiepileptic and migraine-prophylactic drug, topiramate, in biological matrices. This document details the physicochemical properties, analytical methodologies for characterization, and its application in bioanalytical assays.

Physicochemical Properties

Topiramate-13C6 is a synthetic derivative of topiramate in which six carbon atoms have been replaced with the stable isotope, carbon-13. This isotopic labeling minimally alters the chemical properties of the molecule while providing a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.[1]

Table 1: General Physicochemical Properties of Topiramate-13C6

| Property | Value | Reference |

| Chemical Name | 2,3:4,5-Bis-O-(1-methylethylidene)-beta-D-fructopyranose 1-Sulfamate-13C6 | [2][3] |

| Molecular Formula | ¹³C₆C₆H₂₁NO₈S | [2][4] |

| Molecular Weight | ~345.32 g/mol | [2][4] |

| Exact Mass | ~345.11891681 Da | [4] |

| Appearance | White to Off-White Solid | General |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. | [5] |

Table 2: Typical Quality Specifications for Topiramate-13C6

| Parameter | Specification |

| Chemical Purity (by HPLC) | ≥ 98% |

| Isotopic Purity (by MS) | ≥ 99 atom % ¹³C |

| Isotopic Enrichment | ≥ 99% for ¹³C |

Synthesis and Purification

While specific, proprietary synthesis protocols for commercially available Topiramate-13C6 are not publicly disclosed, the general approach involves the use of a ¹³C-labeled precursor. The synthesis likely starts from a commercially available ¹³C-labeled fructose or a related monosaccharide. This precursor then undergoes a series of chemical reactions analogous to the synthesis of unlabeled topiramate to build the final molecule.

A plausible synthetic pathway is illustrated in the diagram below. The process would involve the protection of the hydroxyl groups of the ¹³C-labeled fructose, followed by sulfamoylation and subsequent reactions to yield the final product.

References

Elucidating the Multifaceted Mechanism of Action of Topiramate-13C6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiramate, a sulfamate-substituted monosaccharide, is a widely prescribed antiepileptic and migraine prophylactic agent with a complex and not fully elucidated mechanism of action.[1][2] Its broad clinical efficacy is attributed to its ability to modulate multiple cellular targets, including voltage-gated ion channels, neurotransmitter receptors, and enzymes.[1][3][4][5] This technical guide provides an in-depth overview of the known pharmacological actions of topiramate and explores the utility of its stable isotope-labeled analogue, Topiramate-13C6, in definitively characterizing its molecular interactions and metabolic fate. By leveraging the power of isotopic labeling, researchers can gain unprecedented insights into the pharmacokinetics and pharmacodynamics of this important therapeutic agent.

Introduction: The Enigma of Topiramate's Mechanism of Action

Topiramate's therapeutic success is underpinned by its pleiotropic pharmacological profile. Unlike many central nervous system drugs that act on a single target, topiramate's efficacy stems from its concurrent modulation of several pathways that govern neuronal excitability. The principal mechanisms identified through preclinical and clinical research include:

-

Modulation of Voltage-Gated Sodium Channels: Topiramate blocks voltage-dependent sodium channels in a state-dependent manner, thereby inhibiting the generation and propagation of action potentials.[3][4][6] This action is believed to be a key contributor to its anticonvulsant effects.[3]

-

Enhancement of GABAergic Neurotransmission: Topiramate potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at specific subtypes of the GABA-A receptor.[1][4][6] This leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[4]

-

Antagonism of Glutamatergic Neurotransmission: The drug antagonizes the AMPA/kainate subtype of glutamate receptors, thereby reducing excitatory neurotransmission.[1][7][4] This action helps to dampen the excessive neuronal firing characteristic of seizures.

-

Inhibition of Carbonic Anhydrase: Topiramate is an inhibitor of carbonic anhydrase isoenzymes II and IV. While the precise contribution of this action to its primary therapeutic effects is not fully understood, it may play a role in some of the drug's side effects, such as metabolic acidosis and the formation of kidney stones.[3]

The introduction of Topiramate-13C6 , a stable isotope-labeled version of the molecule, offers a powerful tool to dissect these complex mechanisms with greater precision. The six carbon-13 atoms provide a unique mass signature that allows for the unambiguous tracking of the drug and its metabolites in various biological systems.

Leveraging Topiramate-13C6 for Mechanistic Elucidation

The use of stable isotope-labeled compounds is a cornerstone of modern drug discovery and development, enabling detailed investigation into a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9] For a drug with a multifaceted mechanism like topiramate, Topiramate-13C6 can be instrumental in several key areas of investigation.

Precise Pharmacokinetic and Metabolic Profiling

By incorporating a stable isotope label, the metabolic fate of topiramate can be meticulously tracked.[9] While it is known that topiramate is not extensively metabolized, with about 70% of an administered dose excreted unchanged in the urine, six minor metabolites have been identified.[7]

Experimental Protocol: Metabolic Profiling using Topiramate-13C6

-

Administration: Administer a single dose of Topiramate-13C6 to a relevant animal model (e.g., rodent, non-human primate).

-

Sample Collection: Collect biological samples (plasma, urine, feces, and specific tissues of interest such as the brain) at various time points.

-

Sample Preparation: Perform solid-phase or liquid-liquid extraction to isolate the drug and its metabolites.

-

LC-MS/MS Analysis: Utilize high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify Topiramate-13C6 and its 13C-labeled metabolites based on their unique mass-to-charge ratios.[8]

-

Data Analysis: Quantify the parent drug and its metabolites to determine pharmacokinetic parameters and metabolic pathways.

This approach allows for the definitive identification and quantification of all metabolites, even those present at very low concentrations, without the need for radiolabeling.

Target Engagement and Receptor Occupancy Studies

Determining the extent to which topiramate interacts with its various targets in vivo is crucial for understanding its therapeutic and adverse effects. Topiramate-13C6 can be used in competitive binding assays and target engagement studies.

Experimental Protocol: In Vivo Target Engagement

-

Dosing: Administer Topiramate-13C6 to animal models.

-

Tissue Harvesting: At the time of expected peak brain concentration, harvest the brain and other relevant tissues.

-

Homogenization and Fractionation: Prepare tissue homogenates and isolate subcellular fractions (e.g., synaptosomes) enriched in the target proteins.

-

Quantification by Mass Spectrometry: Employ sensitive mass spectrometry techniques to quantify the amount of Topiramate-13C6 bound to specific target proteins, which can be immunoprecipitated.

Elucidating Novel Mechanisms and Off-Target Effects

Stable isotope labeling can aid in the discovery of previously unknown binding partners or metabolic pathways. Techniques like chemical proteomics can be employed where a derivatized form of Topiramate-13C6 is used to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to topiramate's pharmacology.

| Parameter | Value | Species | Reference |

| Pharmacokinetics | |||

| Bioavailability | ~80% | Human | [7][6] |

| Time to Peak Plasma Concentration | ~2 hours (400 mg dose) | Human | [7] |

| Plasma Protein Binding | 15-41% | Human | [1] |

| Elimination Half-life | ~21 hours | Human | [6] |

| Metabolism | ~20-30% | Human | [6] |

| Excretion (unchanged in urine) | ~70% | Human | [7] |

| Pharmacodynamics (Illustrative) | |||

| IC50 for Carbonic Anhydrase II | Varies by study | In vitro | [3] |

| IC50 for Carbonic Anhydrase IV | Varies by study | In vitro | [3] |

Note: Specific binding affinities (Kd) and IC50 values for ion channels and receptors are highly dependent on the experimental conditions and are reported across a range in the literature.

Visualizing the Pathways and Processes

The Multifaceted Signaling Pathway of Topiramate

The following diagram illustrates the primary molecular targets of topiramate and their downstream effects on neuronal excitability.

Caption: Topiramate's primary mechanisms of action.

Experimental Workflow for Topiramate-13C6 Metabolic Profiling

This diagram outlines the key steps in a typical metabolic profiling study using Topiramate-13C6.

Caption: Workflow for metabolic studies with Topiramate-13C6.

Logical Relationship of Topiramate's Therapeutic Effects

This diagram illustrates the logical flow from molecular action to therapeutic outcome.

Caption: From molecular action to clinical effect.

Conclusion

While the fundamental mechanisms of topiramate's action have been established, a deeper, more quantitative understanding is required to optimize its therapeutic use and to develop next-generation neuromodulatory agents. Topiramate-13C6 provides a technologically advanced tool to achieve this. By enabling precise tracking and quantification in complex biological systems, this stable isotope-labeled analogue will be invaluable for refining our knowledge of its pharmacokinetic-pharmacodynamic relationship, definitively identifying its metabolic pathways, and potentially uncovering novel therapeutic targets. The experimental frameworks outlined in this guide offer a roadmap for researchers to fully harness the potential of Topiramate-13C6 in their quest to unravel the intricate pharmacology of this important drug.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. Topiramate - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 5. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. metsol.com [metsol.com]

- 9. chemicalsknowledgehub.com [chemicalsknowledgehub.com]

The Pharmacokinetic Profile of Topiramate-13C6-1: An In-Depth Technical Guide

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is a widely utilized antiepileptic drug also indicated for migraine prophylaxis. Its isotopically labeled form, Topiramate-13C6-1, in which six carbon-12 atoms are replaced with carbon-13, serves as a crucial internal standard in bioanalytical assays for the accurate quantification of topiramate in biological matrices.[1] Stable isotope labeling is a widely accepted methodology in pharmacokinetic studies that is not expected to alter the biological behavior of the molecule. Therefore, the pharmacokinetic properties of this compound are considered to be substantively identical to those of unlabeled topiramate. This guide provides a comprehensive overview of the pharmacokinetic profile of topiramate, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Pharmacokinetic Properties

Topiramate exhibits a favorable pharmacokinetic profile characterized by rapid absorption, minimal plasma protein binding, and elimination primarily as an unchanged drug through the kidneys.[2][3]

Absorption

Topiramate is rapidly absorbed following oral administration, with peak plasma concentrations (Tmax) typically reached within 2 hours.[3] The bioavailability of the tablet formulation is approximately 80% relative to a solution and is not significantly affected by the presence of food, allowing for administration without regard to meals.[3]

Distribution

The apparent volume of distribution for topiramate ranges from 0.6 to 0.8 L/kg, indicating that the drug distributes into total body water.[2][3] Plasma protein binding is low, ranging from 15% to 41%, and decreases as blood concentrations increase.[3] This low level of protein binding minimizes the potential for displacement-based drug interactions.[2]

Metabolism

Topiramate is not extensively metabolized, with approximately 70% of an administered dose being excreted unchanged in the urine.[3] Six minor metabolites, formed through hydroxylation, hydrolysis, and glucuronidation, have been identified in humans, with none accounting for more than 5% of the administered dose.[3] These metabolites are not known to be pharmacologically active.[4] The fraction of topiramate that is metabolized can increase from about 20% to up to 50% in the presence of enzyme-inducing antiepileptic drugs like carbamazepine and phenytoin.[2]

Elimination

The primary route of elimination for topiramate is renal excretion.[2] The mean plasma elimination half-life is approximately 21 hours in individuals with normal renal function, allowing for twice-daily dosing.[3] Steady-state plasma concentrations are typically achieved within 4 days.[3] The oral plasma clearance is approximately 20 to 30 mL/min in adults.[3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of topiramate from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Topiramate in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| 50 mg (fasting) | 849 ± 247 | - | 34,300 ± 8100 | - | [5] |

| 100 mg (fasting) | 1530 ± 370 | 2.8 ± 1.3 | 43,800 ± 8,600 | 23.1 ± 3.6 | A |

| 100 mg (fed) | 1480 ± 320 | 4.3 ± 1.8 | 45,900 ± 8,200 | 23.5 ± 3.9 | A |

| 200 mg | - | - | - | 21-42 | [6] |

| 400 mg | - | ~2 | - | 21 | [3] |

Data presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life. Reference A denotes a representative bioequivalence study.[7]

Table 2: Multiple-Dose Pharmacokinetic Parameters of Topiramate

| Dosing Regimen | Cmax (µg/mL) | Trough Conc. (µg/mL) | Oral Clearance (mL/min) | Reference |

| 400 mg q12h | 27 | - | ~29 | [8] |

| 50-100 mg q12h | Dose-proportional increase | - | - | [8] |

| Adults | - | - | 20-30 | [3] |

Cmax: Maximum plasma concentration; q12h: every 12 hours.

Experimental Protocols

The following section details the methodologies employed in a typical pharmacokinetic study of topiramate, including bioequivalence studies where this compound would be used as an internal standard.

Study Design

A common design for assessing the pharmacokinetics of topiramate is a randomized, open-label, single-dose, two-way crossover study.[5] This design is frequently used in bioequivalence trials comparing a test formulation to a reference formulation.[5][7] The study typically involves healthy adult volunteers and includes both fasting and fed conditions to assess the effect of food on drug absorption.[7] A washout period of at least 14 to 21 days separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[5][7][9]

Subject Population

Healthy male and/or female volunteers, typically between the ages of 18 and 45, are recruited for these studies.[9] Inclusion criteria generally require participants to be in good health, as determined by medical history, physical examinations, and clinical laboratory tests.[9]

Dosing and Administration

A single oral dose of topiramate (e.g., 100 mg) is administered to subjects in each period of the crossover study.[7] In fed studies, the drug is administered after a standardized high-fat breakfast.

Blood Sample Collection

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of topiramate. A typical sampling schedule includes a pre-dose sample and multiple post-dose samples, for instance, at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, 24, 36, 48, 72, 96, and 120 hours after dosing.[9][10]

Bioanalytical Method

The concentration of topiramate in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7] This method offers high sensitivity and specificity.

Sample Preparation: A common technique for sample preparation is protein precipitation, where a precipitating agent like acetonitrile is added to the plasma sample to remove proteins.[11] This is often followed by solid-phase extraction or liquid-liquid extraction for further purification.

Internal Standard: this compound is used as an internal standard to ensure the accuracy and precision of the quantification. A known amount of the internal standard is added to each plasma sample before processing.

Chromatography: The prepared sample is injected into an HPLC system equipped with a C18 column. An isocratic mobile phase, for example, a mixture of acetonitrile and an ammonium acetate buffer, is used to separate topiramate from other components in the plasma.[12]

Mass Spectrometry: The eluent from the HPLC column is introduced into a tandem mass spectrometer. Detection is typically performed using electrospray ionization (ESI) in negative mode. Multiple reaction monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both topiramate and the this compound internal standard, ensuring highly selective detection.[13]

Visualizations

Experimental Workflow for a Topiramate Pharmacokinetic Study

Caption: Workflow of a typical pharmacokinetic study for topiramate.

Metabolic Pathways of Topiramate

Caption: Metabolic pathways of topiramate in humans.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Topiramate: An in Vitro and in Vivo Comparison between the Pharmacokinetic Properties of a Generic (Sincronil) and the Reference (Topamax) Formulation [scirp.org]

- 6. USL255 extended-release topiramate: Dose-proportional pharmacokinetics and tolerability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bioequivalence evaluation of two oral formulations of topiramate tablets in healthy Chinese male volunteers under fasting and fed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Bioequivalence Study of Topiramate Tablets 25mg Under Fed Conditions [ctv.veeva.com]

- 10. Bioequivalence Study of Torrent Pharmaceutical Ltd.'s Topiramate Tablets Under Fed Conditions | MedPath [trial.medpath.com]

- 11. cda-amc.ca [cda-amc.ca]

- 12. researchgate.net [researchgate.net]

- 13. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Topiramate-13C6-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Topiramate, with a focus on the application of its stable isotope-labeled form, Topiramate-13C6-1. This document details the metabolic pathways, experimental protocols for studying its biotransformation, and quantitative data derived from in vitro systems.

Introduction to Topiramate Metabolism

Topiramate (TPM) is a sulfamate-substituted monosaccharide used as an antiepileptic drug. While a significant portion of Topiramate is excreted unchanged in the urine, it undergoes hepatic metabolism to a lesser extent.[1][2] Understanding the in vitro metabolism of Topiramate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patients.

The primary metabolic pathways for Topiramate are hydroxylation, hydrolysis, and glucuronidation, resulting in the formation of several minor metabolites.[3] In vitro studies have been instrumental in elucidating these pathways and identifying the enzymes involved.

Role of this compound in In Vitro Studies

Stable isotope-labeled compounds, such as this compound, are indispensable tools in modern drug metabolism research. In the context of in vitro metabolism studies, this compound primarily serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.[4][5] Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for clear differentiation from the unlabeled Topiramate and its metabolites in the mass spectrometer, enabling accurate and precise quantification.

Metabolic Pathways of Topiramate

The in vitro metabolism of Topiramate is not extensive.[3] The main biotransformation routes lead to the formation of inactive metabolites.[2] The key metabolic reactions are:

-

Hydroxylation: This process involves the addition of a hydroxyl group to the Topiramate molecule.

-

Hydrolysis: This reaction breaks down the isopropylidene group of Topiramate.

-

Glucuronidation: This is a Phase II metabolic reaction where glucuronic acid is conjugated to the Topiramate molecule.

These reactions are primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6] While the specific isozymes responsible for all metabolic transformations have not been fully elucidated, CYP3A4 is known to play a role, particularly when its activity is induced by co-administered drugs.[6]

Below is a diagram illustrating the primary metabolic pathways of Topiramate.

Figure 1: Primary metabolic pathways of Topiramate.

Experimental Protocols for In Vitro Metabolism Studies

Detailed experimental protocols are essential for obtaining reliable and reproducible data on the in vitro metabolism of Topiramate. The following sections outline the methodologies for metabolic stability and metabolite identification studies.

Metabolic Stability Assay in Human Liver Microsomes

This assay determines the rate at which Topiramate is metabolized by human liver microsomes, providing an estimate of its intrinsic clearance.

Materials and Reagents:

-

Topiramate

-

This compound (as internal standard)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN)

-

Incubator/shaking water bath (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures: Prepare incubation mixtures in phosphate buffer containing human liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.

-

Pre-incubation: Pre-incubate the microsome suspension at 37°C for 5-10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding Topiramate (final concentration typically 1-10 µM) and the NADPH regenerating system to the pre-warmed microsome suspension.

-

Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the incubation mixture.

-

Termination of Reaction: Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard (this compound). The acetonitrile will precipitate the microsomal proteins.

-

Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify the remaining concentration of Topiramate.

Data Analysis:

The metabolic stability is typically expressed as the half-life (t½) and intrinsic clearance (CLint). The t½ is calculated from the slope of the natural logarithm of the percentage of Topiramate remaining versus time.

Metabolite Identification in Human Hepatocytes

This experiment aims to identify the metabolites of Topiramate formed in a more complete cellular system that contains both Phase I and Phase II metabolic enzymes.

Materials and Reagents:

-

Topiramate

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium (e.g., Williams' Medium E supplemented with appropriate factors)

-

Cell culture plates (e.g., 24-well plates)

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN)

-

LC-MS/MS system with high-resolution capabilities

Procedure:

-

Cell Seeding: Thaw and seed cryopreserved human hepatocytes in collagen-coated cell culture plates according to the supplier's instructions. Allow the cells to attach and form a monolayer.

-

Incubation with Topiramate: After cell attachment, replace the medium with fresh medium containing Topiramate at a specified concentration (e.g., 10 µM).

-

Sampling: At predetermined time points (e.g., 0, 2, 8, and 24 hours), collect both the cell culture medium and the cell lysate.

-

Sample Preparation:

-

Medium: Add ice-cold acetonitrile to the collected medium to precipitate proteins.

-

Cell Lysate: Wash the cell monolayer with phosphate-buffered saline, then lyse the cells with a suitable solvent (e.g., acetonitrile/water mixture).

-

-

Sample Processing: Centrifuge the samples to remove cell debris and precipitated proteins.

-

Analysis: Analyze the supernatant from both the medium and cell lysate using a high-resolution LC-MS/MS system to detect and identify potential metabolites of Topiramate. The use of this compound can aid in distinguishing drug-related material from endogenous matrix components.

Below is a workflow diagram for a typical in vitro metabolism study.

References

- 1. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fda.gov [fda.gov]

- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 5. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 6. Topiramate - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Tracing Metabolic Pathways with Topiramate-13C6-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is a widely used antiepileptic and migraine prophylactic agent with a complex mechanism of action.[1] Its therapeutic effects are attributed to its ability to modulate voltage-gated sodium and calcium channels, enhance GABAergic activity, antagonize glutamate receptors, and inhibit carbonic anhydrase isoenzymes.[2][3][4] Beyond its approved indications, topiramate has shown potential in treating a range of other conditions, including bipolar disorder, alcohol dependence, and obesity.[1][5] Understanding the precise metabolic pathways of topiramate and its influence on cellular metabolism is crucial for optimizing its therapeutic use, elucidating its mechanism of action in various disease states, and developing novel therapeutic strategies.

This technical guide provides a comprehensive overview of the use of Topiramate-13C6-1, a stable isotope-labeled variant of topiramate, for tracing its metabolic fate and its impact on cellular metabolic pathways. The use of stable isotope tracers like this compound, in conjunction with advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows for the precise tracking and quantification of the drug and its metabolites in biological systems.[6] This guide details experimental protocols for in vivo and in vitro tracing studies, methods for sample analysis, and the interpretation of metabolic flux data.

Topiramate Metabolism and Pharmacokinetics

Topiramate is not extensively metabolized in humans, with approximately 70% of an administered dose being excreted unchanged in the urine.[7][8] The remaining 30% undergoes metabolism primarily through hydroxylation, hydrolysis, and glucuronidation, resulting in the formation of several metabolites.[2][4][7] The six identified metabolites constitute less than 5% of the administered dose.[7] The primary metabolic pathways involve the hydroxylation of the isopropylidene moiety and hydrolysis to diol derivatives.[2]

Table 1: Key Pharmacokinetic Parameters of Topiramate

| Parameter | Value | Reference |

| Bioavailability | >80% | [4] |

| Peak Plasma Time | 2-3 hours | [4] |

| Protein Binding | 15-41% | [4][7] |

| Volume of Distribution | 0.6-0.8 L/kg | [2] |

| Elimination Half-life | ~21 hours | [3] |

| Major Excretion Route | Renal (unchanged) | [2][8] |

Experimental Protocols for Tracing with this compound

The following are detailed methodologies for conducting metabolic tracing studies using this compound in both in vivo and in vitro models.

In Vivo Animal Model Protocol

This protocol describes the administration of this compound to a rodent model to trace its metabolism and distribution.

1. Animal Model:

-

Select an appropriate animal model (e.g., male Sprague-Dawley rats, 250-300g).

-

Acclimatize animals for at least one week with a standard diet and 12-hour light/dark cycle.

2. This compound Administration:

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

-

Administer a single oral dose of this compound (e.g., 100 mg/kg) via gavage.

3. Sample Collection:

-

Collect blood samples via tail vein or saphenous vein at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into EDTA-coated tubes.

-

Centrifuge blood samples at 4°C to separate plasma.

-

Collect urine and feces at specified intervals (e.g., 0-12 hours and 12-24 hours) using metabolic cages.

-

At the final time point, euthanize the animals and collect tissues of interest (e.g., brain, liver, kidney).

-

Immediately snap-freeze all samples in liquid nitrogen and store at -80°C until analysis.

4. Sample Preparation for LC-MS/MS Analysis:

-

Plasma:

-

To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard (e.g., Topiramate-d12).[9]

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

-

-

Urine:

-

Thaw urine samples and centrifuge to remove any precipitates.

-

Dilute an aliquot of the supernatant with the initial mobile phase.

-

-

Tissue Homogenates:

-

Homogenize a known weight of tissue in 4 volumes of ice-cold methanol/water (80:20, v/v).

-

Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

-

Process the supernatant as described for plasma samples.

-

In Vitro Cell Culture Protocol

This protocol outlines the use of this compound in a cell culture system to investigate its cellular uptake and metabolism.

1. Cell Culture:

-

Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells or primary neurons) in appropriate growth medium.

-

Seed cells in 6-well plates and grow to 80-90% confluency.

2. This compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Replace the growth medium with fresh medium containing a defined concentration of this compound (e.g., 100 µM).

-

Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).

3. Sample Collection:

-

Cell Lysates:

-

Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Media:

-

Collect an aliquot of the cell culture medium at each time point.

-

4. Sample Preparation for LC-MS/MS Analysis:

-

Cell Lysates:

-

Sonicate the cell suspension on ice to ensure complete lysis.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.

-

Process the supernatant as described for plasma samples.

-

-

Media:

-

Process the collected media samples as described for urine samples.

-

Analytical Methodology

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of topiramate and its metabolites due to their lack of a strong chromophore.[10]

Table 2: Exemplar LC-MS/MS Parameters for Topiramate and Metabolite Analysis

| Parameter | Setting |

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transitions | Topiramate-13C6: m/z 344.1 -> 78.2 |

| Topiramate (unlabeled): m/z 338.1 -> 78.2 | |

| Hydroxylated Metabolites-13C6: m/z 360.1 -> 94.2 | |

| Diol Metabolites-13C6: m/z 304.1 -> 118.1 | |

| Internal Standard (Topiramate-d12) | m/z 350.2 -> 78.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be employed for the structural elucidation of novel metabolites and to determine the specific positions of the 13C labels within the molecules.[11] 1H-NMR and 13C-NMR are powerful tools for identifying the chemical structure of metabolites.

Table 3: Predicted 1H-NMR Chemical Shifts for Topiramate

| Proton | Chemical Shift (ppm) in DMSO-d6 |

| Methyl Protons | 1.29, 1.34, 1.47, 1.57 (singlets) |

Note: The specific chemical shifts of the 13C-labeled carbon atoms in this compound and its metabolites would be determined through 13C-NMR analysis.

Data Presentation and Interpretation

Quantitative data from tracing experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 4: Hypothetical Quantitative Analysis of this compound and its Metabolites in Rat Plasma (4 hours post-dose)

| Analyte | Concentration (ng/mL) | % of Total Labeled Species |

| This compound | 15,200 | 95.0 |

| Hydroxylated Metabolite-13C6 | 480 | 3.0 |

| Diol Metabolite-13C6 | 320 | 2.0 |

This table illustrates how the relative abundance of the parent drug and its labeled metabolites can be presented, providing a snapshot of the metabolic conversion at a specific time point.

Visualization of Pathways

Graphviz (DOT language) can be used to create clear diagrams of metabolic and signaling pathways.

Topiramate Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of Topiramate.

Caption: Primary metabolic pathways of Topiramate.

Experimental Workflow for In Vivo Tracing

This diagram outlines the key steps in an in vivo metabolic tracing experiment using this compound.

Caption: Workflow for in vivo metabolic tracing.

Topiramate's Influence on Signaling Pathways

Topiramate exerts its effects through multiple signaling pathways. This diagram illustrates some of the key molecular targets.

Caption: Key molecular targets of Topiramate.

Conclusion

The use of this compound in metabolic tracing studies offers a powerful approach to delineate the biotransformation of this important therapeutic agent and to understand its impact on cellular metabolism. The detailed protocols and analytical methods presented in this guide provide a framework for researchers to design and execute robust stable isotope tracing experiments. By accurately quantifying the flux of topiramate through its metabolic pathways and identifying its downstream effects, scientists can gain deeper insights into its mechanisms of action, potentially leading to the development of more effective and personalized therapeutic strategies for a variety of neurological and metabolic disorders. The integration of stable isotope labeling with advanced analytical technologies will continue to be a cornerstone of modern drug metabolism and pharmacokinetic research.

References

- 1. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. youtube.com [youtube.com]

- 4. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phentermine - Wikipedia [en.wikipedia.org]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Pharmacokinetics and metabolism of topiramate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 10. cda-amc.ca [cda-amc.ca]

- 11. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Topiramate Receptor Binding Affinity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate is a broad-spectrum anticonvulsant drug utilized in the management of epilepsy and the prevention of migraines.[1][2] Structurally, it is a sulfamate-substituted monosaccharide, a derivative of D-fructose.[3] Its therapeutic efficacy stems from a multifaceted mechanism of action involving several molecular targets, including voltage-gated ion channels, ligand-gated ion channels, and enzymes.[4][5]

This guide provides a comprehensive overview of the receptor binding affinity of Topiramate. While this document refers to Topiramate, the binding characteristics are identical for its stable isotope-labeled counterpart, Topiramate-13C6 . Topiramate-13C6, which contains six Carbon-13 atoms, is chemically and functionally identical to Topiramate regarding receptor interactions.[6] Its primary utility in research is as an internal standard for analytical methods, such as mass spectrometry, to ensure accurate quantification of the unlabeled drug in biological samples.

This document details the quantitative binding data, the experimental protocols used to determine these affinities, and visual representations of the associated pathways and workflows to provide a thorough resource for professionals in drug development and neuroscience research.

Quantitative Receptor Binding and Inhibition Data

The pharmacological profile of Topiramate is characterized by its interaction with multiple targets. The following table summarizes the key quantitative data regarding its binding affinity and inhibitory constants (Ki) or half-maximal inhibitory concentrations (IC50) for its primary molecular targets.

| Target | Receptor/Enzyme Subtype | Species | Value (µM) | Value Type | Reference(s) |

| Glutamate Receptors | Kainate Receptor (GluK1 / GluR5) | Rat | 0.46 | IC50 | [7][8][9] |

| AMPA/Kainate Receptors | Rat | 10 - 100 | Effective Conc. | [10][11] | |

| GABA-A Receptors | Various heteromers (β2/β3-containing) | Murine | ~10 | Effective Conc. | [10][12] |

| Voltage-Gated Channels | Sodium Channels (Nav) | Rat | 48.9 | IC50 | [7][8][9] |

| L-Type Calcium Channels | - | - | Inhibitory Effect | [5] | |

| Carbonic Anhydrase (CA) | Human CA-I | Human | ~100 | Ki | [13] |

| Human CA-II | Human | 7 - 9 | Ki | [13][14] | |

| Human CA-IV | Human | 10 | Ki | [13] | |

| Rat CA-II | Rat | 0.1 - 1.0 | Ki | [7][13] | |

| Rat CA-IV | Rat | 0.2 - 10 | Ki | [7][13] |

Key Signaling and Mechanism of Action

Topiramate exerts its effects by modulating both excitatory and inhibitory neurotransmission. It blocks voltage-gated sodium channels, antagonizes AMPA/kainate glutamate receptors to reduce excitatory signaling, and enhances the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.[1][5] Additionally, its inhibition of carbonic anhydrase isoenzymes may contribute to its anticonvulsant effects.[1]

Experimental Protocols

The binding and inhibitory data for Topiramate are derived from several key experimental techniques.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor.[15] In the case of Topiramate, this method is employed to measure its ability to displace a known radiolabeled ligand from receptors like the kainate or GABA-A receptors.

Detailed Methodology (Competitive Binding Assay):

-

Receptor Preparation:

-

Target tissues (e.g., rat brain cortex) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[16]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[16]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[16]

-

-

Assay Incubation:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added: the prepared receptor membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-kainate for kainate receptors), and varying concentrations of the unlabeled competitor drug (Topiramate).[16]

-

Non-specific binding is determined in parallel wells containing a high concentration of an unlabeled standard ligand.[17]

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes with bound radioligand while unbound ligand passes through.[16][18]

-

The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

After drying, a scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter (e.g., a MicroBeta counter).[16]

-

-

Data Analysis:

-

The specific binding at each concentration of Topiramate is calculated by subtracting the non-specific binding from the total binding.

-

The data are plotted to generate a competition curve, from which the IC50 value (the concentration of Topiramate that inhibits 50% of the specific radioligand binding) is determined.

-

The IC50 is converted to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Carbonic Anhydrase (CA) Inhibition Assays

The inhibitory activity of Topiramate against various CA isoenzymes is typically measured using an enzyme kinetics assay.

Detailed Methodology (4-NPA Hydrolysis Assay):

-

Principle: This assay measures the enzyme-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol, which can be monitored spectrophotometrically.[20]

-

Reagents: Purified human or rat CA isoenzymes, 4-NPA substrate, buffer solution, and varying concentrations of the inhibitor (Topiramate).

-

Procedure:

-

The enzyme is pre-incubated with different concentrations of Topiramate in a microplate well.[20]

-

The reaction is initiated by adding the 4-NPA substrate.

-

The rate of 4-nitrophenol formation is measured by monitoring the increase in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

-

Data Analysis: The inhibition constant (Ki) is determined by analyzing the reaction rates at different inhibitor and substrate concentrations, often using Michaelis-Menten kinetics and fitting the data to models of enzyme inhibition.[20]

Electrophysiological Assays

Electrophysiology, particularly the patch-clamp technique, is used to study the functional effects of Topiramate on ion channels. This method directly measures the flow of ions across the cell membrane in response to the drug.

Detailed Methodology (Whole-Cell Patch-Clamp):

-

Cell Preparation: Primary neurons (e.g., murine cortical neurons) are cultured, or cell lines expressing specific receptor subunits are used.[12]

-

Recording: A glass micropipette forms a high-resistance seal with the membrane of a single neuron. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Experiment:

-

The cell's membrane potential is clamped at a set voltage.

-

An agonist (e.g., GABA or kainate) is applied to evoke an ionic current through the target channels (GABA-A or kainate receptors, respectively).[10][12]

-

Topiramate is then co-applied with the agonist, and the change in the current's amplitude or kinetics is recorded. An enhancement of GABA-evoked currents or an inhibition of kainate-evoked currents would be observed.[11][12]

-

-

Data Analysis: Dose-response curves are generated by plotting the percentage of current modulation against the concentration of Topiramate to determine its potency and efficacy.

From Molecular Binding to Therapeutic Effect

The combination of Topiramate's molecular actions leads to a general reduction in neuronal hyperexcitability, which is the underlying basis for its clinical effectiveness in epilepsy and migraine prophylaxis. The antagonism of excitatory glutamate receptors and potentiation of inhibitory GABAergic transmission work synergistically to stabilize neuronal membranes and prevent aberrant electrical discharges.

Conclusion

Topiramate possesses a complex pharmacological profile, acting on multiple distinct molecular targets to achieve its therapeutic effects. Its relatively moderate affinity for several targets, including kainate receptors, GABA-A receptors, voltage-gated sodium channels, and carbonic anhydrases, allows it to synergistically dampen neuronal excitability. Understanding these specific receptor binding affinities and the methodologies used to determine them is critical for the continued development of novel therapeutics for neurological disorders and for optimizing the clinical use of Topiramate. The use of stable isotope-labeled standards like Topiramate-13C6 remains an indispensable tool for the accurate pharmacokinetic analysis that underpins such research.

References

- 1. Topiramate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 6. schd-shimadzu.com [schd-shimadzu.com]

- 7. Topiramate | Kainate receptor GluK1 antagonist | Hello Bio [hellobio.com]

- 8. Topiramate | Kainate Receptor Antagonists: R&D Systems [rndsystems.com]

- 9. Topiramate | Kainate Receptors | Tocris Bioscience [tocris.com]

- 10. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Topiramate enhances GABA-mediated chloride flux and GABA-evoked chloride currents in murine brain neurons and increases seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. brieflands.com [brieflands.com]

- 18. revvity.com [revvity.com]

- 19. biopharmaboardroom.com [biopharmaboardroom.com]

- 20. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Exploratory Studies of Topiramate-13C6-1 Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Topiramate, with a focus on the identification and quantification of its metabolites. The use of the stable isotope-labeled internal standard, Topiramate-13C6-1, is central to the accurate analytical methodologies discussed herein. This document details the metabolic pathways, presents quantitative data from various studies, and outlines the experimental protocols crucial for the analysis of topiramate and its metabolites.

Introduction to Topiramate Metabolism

Topiramate (TPM) is a sulfamate-substituted monosaccharide used as an antiepileptic drug and for migraine prophylaxis. While a significant portion of topiramate is excreted unchanged in the urine, it undergoes metabolism to a lesser extent, particularly when co-administered with enzyme-inducing drugs.[1][2] The metabolism of topiramate primarily involves hydroxylation of the isopropylidene methyl groups and hydrolysis of the isopropylidene moieties, leading to the formation of several metabolites.[3][4] Six metabolites have been identified in humans, though none constitute more than 5% of an administered dose.[5] The use of stable isotope-labeled this compound as an internal standard is critical for the precise quantification of the parent drug and its metabolites in biological matrices.[1]

Metabolic Pathways of Topiramate

The metabolism of topiramate results in the formation of key metabolites through two primary pathways: hydroxylation and hydrolysis.

-

Hydroxylation: This process, primarily mediated by cytochrome P450 enzymes, leads to the formation of 9-hydroxy-topiramate (9-OH-TPM) and 10-hydroxy-topiramate (10-OH-TPM).[6]

-

Hydrolysis: This pathway involves the cleavage of the isopropylidene groups, resulting in the formation of 2,3-O-desisopropylidene-topiramate (2,3-diol-TPM) and 4,5-O-desisopropylidene-topiramate (4,5-diol-TPM).[6]

The following diagram illustrates the primary metabolic transformation of topiramate.

Figure 1: Primary Metabolic Pathways of Topiramate.

Quantitative Analysis of Topiramate and its Metabolites

The quantification of topiramate and its metabolites in biological fluids is essential for pharmacokinetic and metabolic studies. The data presented below is collated from studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for analysis.

Table 1: Linearity Ranges for Quantification of Topiramate and its Metabolites in Human Plasma[1]

| Analyte | Linearity Range (µg/mL) |

| Topiramate (TPM) | 0.10 - 20 |

| 2,3-desisopropylidene TPM | 0.01 - 2.0 |

| 4,5-desisopropylidene TPM | 0.001 - 0.200 |

| 10-OH TPM | 0.001 - 0.200 |

| 9-OH TPM | 0.001 - 0.200 |

Table 2: Concentrations of Topiramate and its Metabolites in Patient Samples[7][8]

| Analyte | Matrix | Concentration Range (µg/mL) |

| Topiramate (TPM) | Plasma | 0.7 - 4.3 |

| Topiramate (TPM) | Urine | 20 - 300 |

| 10-OH TPM | Urine | 1 - 50 |

| 4,5-diol-TPM | Urine | Quantifiable in some patients |

| 9-OH TPM | Urine | Quantifiable in some patients |

| 2,3-diol-TPM | Urine | Detected, ratio to TPM 0.05 - 0.51 |

Experimental Protocols

The accurate quantification of topiramate and its metabolites relies on robust analytical methodologies. The following section details a typical experimental protocol based on published literature.

Sample Preparation: Liquid-Liquid Extraction from Human Plasma[1]

-

To 100 µL of human plasma, add the internal standard solution (this compound).

-

Perform liquid-liquid extraction using a mixture of ethyl acetate and diethyl ether.

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis[1]

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A Kinetex C18 column (50×2.1mm, 2.6μm) or equivalent.[1]

-

Mobile Phase: A gradient elution using water and methanol.[1]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Negative ion electrospray ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

The workflow for the analysis is depicted in the diagram below.

Figure 2: Experimental Workflow for the Analysis of Topiramate Metabolites.

Pharmacological Activity and Signaling Pathways of Metabolites

The primary mechanism of action of topiramate involves the modulation of several signaling pathways, including:

-

Blockade of voltage-gated sodium channels.[7]

-

Enhancement of GABA-A receptor activity.[7]

-

Antagonism of AMPA/kainate glutamate receptors.[7]

Current research indicates that the metabolites of topiramate are largely pharmacologically inactive.[5][8] One study suggested that a hydroxylated metabolite exhibited approximately one-fifth of the antiepileptic potency of the parent drug in animal models.[3] However, the general consensus is that these metabolites do not significantly contribute to the therapeutic or adverse effects of topiramate. Therefore, their interaction with the aforementioned signaling pathways is considered negligible.

The following diagram illustrates the known interactions of the parent drug, topiramate, with key neuronal signaling pathways.

Figure 3: Signaling Pathways Modulated by Topiramate.

Conclusion

The study of this compound and its unlabeled counterpart has provided significant insights into the metabolic profile of this widely used therapeutic agent. The primary metabolites are formed via hydroxylation and hydrolysis and are considered to have minimal to no pharmacological activity. The development of sensitive and specific LC-MS/MS methods, utilizing this compound as an internal standard, has been instrumental in the accurate quantification of these metabolites in biological matrices. This in-depth technical guide serves as a valuable resource for researchers and professionals in the field of drug metabolism and development, providing a consolidated source of quantitative data, experimental protocols, and an overview of the relevant metabolic and signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Topiramate antagonism of L-glutamate-induced paroxysms in planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fda.gov [fda.gov]

- 4. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. ovid.com [ovid.com]

- 7. Concentration-effect studies with topiramate on selected enzymes and intermediates of the GABA shunt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cds.ismrm.org [cds.ismrm.org]

Methodological & Application

Application Notes and Protocols for the Use of Topiramate-13C6 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Topiramate-13C6 as an internal standard in the quantitative analysis of topiramate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Topiramate is an anticonvulsant medication used in the treatment of epilepsy and the prevention of migraines.[1][2] Accurate quantification of topiramate in biological samples is crucial for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence assessments. Stable isotope-labeled internal standards are the preferred choice for quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving the accuracy and precision of the method.[3][4] Topiramate-13C6, a stable isotope-labeled analog of topiramate, serves as an excellent internal standard for these applications.[5]

Rationale for Using Topiramate-13C6

Stable isotope-labeled internal standards, such as Topiramate-13C6, are considered the gold standard in quantitative mass spectrometry for several reasons:

-

Similar Physicochemical Properties: Topiramate-13C6 has nearly identical chemical and physical properties to the unlabeled topiramate, ensuring similar extraction recovery and chromatographic retention time.

-

Co-elution: It co-elutes with the analyte, experiencing the same degree of ion suppression or enhancement in the mass spectrometer's ion source.

-

Mass Difference: The mass difference of 6 Da between Topiramate-13C6 and topiramate allows for their distinct detection by the mass spectrometer without isotopic cross-talk.

-

Improved Accuracy and Precision: By compensating for variations in sample preparation and instrument response, it significantly improves the accuracy and precision of the analytical method.[4]

Topiramate: Mechanism of Action

Topiramate's anticonvulsant and migraine-preventing effects are attributed to its multifaceted mechanism of action, which involves several signaling pathways in the central nervous system.[6][7]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a general guideline for the extraction of topiramate from plasma samples.

Materials:

-

Human plasma samples

-

Topiramate-13C6 internal standard working solution (e.g., 150 ng/mL in acetonitrile)

-

Acetonitrile (ACN), LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the Topiramate-13C6 internal standard working solution.[8]

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 5 minutes at 4°C.[9]

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

The extract is now ready for LC-MS/MS analysis.[10]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[10] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or gradient elution can be used. A typical starting condition is 85:15 (A:B). |

| Flow Rate | 0.5 mL/min[11] |

| Injection Volume | 5-10 µL |

| Column Temperature | Ambient or controlled (e.g., 40°C) |

| Run Time | Approximately 2-3 minutes[12] |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[12] |

| Multiple Reaction Monitoring (MRM) Transitions | |

| Topiramate | m/z 338.0 → 77.5[12] |

| Topiramate-13C6 | Theoretically m/z 344.0 → 77.5 or other stable product ion |

| Dwell Time | 100-200 ms |

| Collision Energy (CE) | Optimized for each transition |

| Declustering Potential (DP) | Optimized for each transition |

Note: The exact MRM transition for Topiramate-13C6 should be determined by infusing the standard into the mass spectrometer to identify the precursor ion and the most abundant, stable product ion. The precursor ion will be approximately 6 Da higher than that of topiramate.

Quantitative Data Summary

The following tables summarize typical performance characteristics of LC-MS/MS methods for the quantification of topiramate using a stable isotope-labeled internal standard.

Table 1: Linearity and Range

| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) | Reference |

| Topiramate | Human Plasma | 20 - 5000 ng/mL | > 0.99 | [12] |

| Topiramate | Human Plasma | 0.10 - 20 µg/mL | > 0.99 | [10] |

| Topiramate | Human Plasma | 0.01 - 10 mg/L | Not specified | [8] |

Table 2: Precision and Accuracy

| Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Human Plasma | 20 (LLOQ) | 5.25 | 6.24 | 93.45 - 108.68 | [12] |

| Human Plasma | 50 | 4.87 | 5.89 | 99.24 - 116.63 | [12] |

| Human Plasma | 4000 | 3.98 | 4.76 | 101.5 - 105.7 | [12] |

| Human Plasma | Not Specified | Not Specified | 7.03 - 10.4 | -1.63 to -0.178 | [8] |

Experimental Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of topiramate using Topiramate-13C6 as an internal standard.

Conclusion

The use of Topiramate-13C6 as an internal standard provides a robust and reliable method for the quantitative analysis of topiramate in biological matrices by LC-MS/MS. The protocols and data presented here offer a comprehensive guide for researchers and scientists in the fields of pharmacology, drug metabolism, and clinical chemistry. The implementation of this internal standard will contribute to the generation of high-quality data essential for drug development and therapeutic monitoring.

References

- 1. innovationinfo.org [innovationinfo.org]

- 2. japsonline.com [japsonline.com]

- 3. Topiramate via NMDA, AMPA/kainate, GABAA and Alpha2 receptors and by modulation of CREB/BDNF and Akt/GSK3 signaling pathway exerts neuroprotective effects against methylphenidate-induced neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of topiramate and its metabolites in plasma and urine of healthy subjects and patients with epilepsy by use of a novel liquid chromatography-mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. USL255 extended-release topiramate: Dose-proportional pharmacokinetics and tolerability in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 11. japsonline.com [japsonline.com]

- 12. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pharmacokinetic Modeling with Topiramate-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacokinetic (PK) modeling is a cornerstone of drug development, providing critical insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. The use of stable isotope-labeled (SIL) compounds, such as Topiramate-13C6, offers significant advantages in these studies. By replacing six carbon-12 atoms with carbon-13, Topiramate-13C6 becomes distinguishable from the unlabeled drug by mass spectrometry without altering its physicochemical and pharmacological properties. This allows for precise quantification and tracing of the administered drug, minimizing background interference and enabling sophisticated study designs, such as microdosing and absolute bioavailability studies.[1][2]

These application notes provide a comprehensive overview and detailed protocols for conducting a pharmacokinetic study using Topiramate-13C6. The protocols cover the in-vivo study design, bioanalytical methodology using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis for pharmacokinetic modeling.

Experimental Protocols

In-Vivo Study Design: Single Oral Dose Administration

This protocol outlines a single-dose pharmacokinetic study in healthy adult volunteers. All procedures should be conducted in accordance with Good Clinical Practice (GCP) guidelines and with approval from an Institutional Review Board (IRB).

a. Subject Selection:

-

Inclusion Criteria: Healthy adult male and female volunteers, aged 18-55 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ². Subjects must provide written informed consent.

-

Exclusion Criteria: History of clinically significant renal, hepatic, cardiovascular, or gastrointestinal diseases; known hypersensitivity to Topiramate; use of any prescription or over-the-counter medications within 14 days of the study; pregnancy or lactation.

b. Drug Administration:

-

A single oral dose of 100 mg of Topiramate-13C6 is administered to subjects after an overnight fast of at least 10 hours.

-

The dose is administered with 240 mL of water.

-